12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione
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Overview
Description
The compound 12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a complex heterocyclic molecule It features a unique structure that includes a chloro-substituted aromatic ring, a fluorinated methoxyphenyl group, and a sulfur-containing tricyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chloro, fluoro, and methoxy substituents. Key steps include:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the fluorinated methoxyphenyl group: This step may involve nucleophilic substitution reactions using fluorinated methoxyphenyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tricyclic system can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the oxidation state of the sulfur atom.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Sulfoxides and sulfones: from oxidation reactions.
Reduced sulfur-containing compounds: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: Investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring system, which are known for their diverse biological activities.
Fluorinated aromatic compounds: Molecules with fluorine substituents on aromatic rings, which often exhibit enhanced biological activity and stability.
Chlorinated heterocycles: Compounds with chlorine atoms on heterocyclic rings, which can have unique reactivity and biological properties.
Uniqueness
12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione: stands out due to its complex tricyclic structure, which combines multiple functional groups and heteroatoms. This unique arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-chloro-2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-6-methylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S2/c1-24-15-8-12(20)4-5-13(15)18-17(29(24,25)26)9-22-19(23-18)28-10-11-3-6-16(27-2)14(21)7-11/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVUVSXUZWGYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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